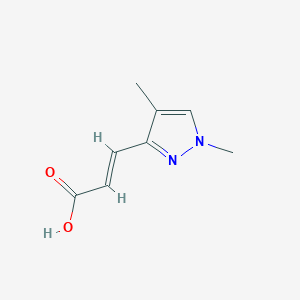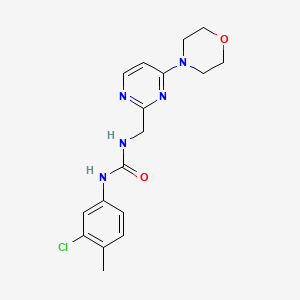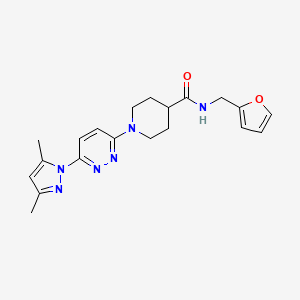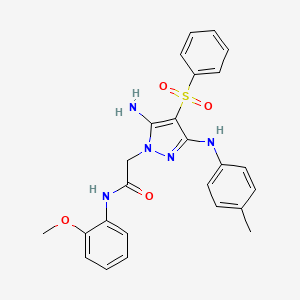![molecular formula C11H16N2 B2966294 [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1540142-98-0](/img/structure/B2966294.png)
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Biased Agonism and Antidepressant-like Activity
One notable application in scientific research for a structurally similar compound to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" involves the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. Specifically, these compounds exhibit preferential ERK1/2 phosphorylation, highlighting their potential as promising drug candidates for depression. The lead structure within this series showcased robust stimulation of ERK1/2 phosphorylation in rat cortex and potent antidepressant-like efficacy in behavioral tests, suggesting its utility in developing new treatments for depressive disorders (Sniecikowska et al., 2019).
Asymmetric Synthesis and Chemical Modification
In the realm of chemical synthesis, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" has been explored. This approach involves the reduction and hydrogenolysis of specific intermediates to yield diamine compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules with potential biological applications (Froelich et al., 1996).
Ring Structure Analysis and Molecular Design
The analysis of cyclic compounds, including those related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has contributed to understanding molecular design and structural analysis. Studies on compounds with similar ring structures have provided insights into their conformational preferences and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Wu et al., 2009).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" have been utilized in developing new catalytic systems. For example, zinc(II) complexes bearing camphor-based iminopyridines have shown promise in ring-opening polymerization, indicating the potential of these structures in polymer science and engineering applications (Kwon et al., 2015).
Antimicrobial Activity
Research on novel azetidine derivatives, including compounds similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has demonstrated acceptable antibacterial and antifungal activities. These findings suggest the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rao et al., 2013).
Safety and Hazards
The safety information for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGVLBEWJLBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2966214.png)
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)


